2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2-methyl-6-nitrophenyl)benzamide
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Overview
Description
2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of chloro, benzoyl, methyl, and nitro functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide typically involves multi-step organic reactions One common method is the acylation of 2-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine This is followed by nitration of the resulting intermediate using a nitrating agent like nitric acid in sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as chloro, nitro, and benzoyl can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorobenzoyl)-N-(2-methylphenyl)benzamide
- 2-chloro-N-(2-benzoyl)-N-(2-methyl-6-nitrophenyl)benzamide
- 2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C21H14Cl2N2O4 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(2-methyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H14Cl2N2O4/c1-13-7-6-12-18(25(28)29)19(13)24(20(26)14-8-2-4-10-16(14)22)21(27)15-9-3-5-11-17(15)23/h2-12H,1H3 |
InChI Key |
MJJYPEVCZKOFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N(C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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